Dimethyl N-(chloroacetyl)-L-aspartate
Overview
Description
Dimethyl N-(chloroacetyl)-L-aspartate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the aspartate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl N-(chloroacetyl)-L-aspartate typically involves the reaction of L-aspartic acid with chloroacetyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product. The reaction conditions generally include:
Reagents: L-aspartic acid, chloroacetyl chloride, base (e.g., sodium hydroxide or potassium carbonate), and methanol.
Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent side reactions. The intermediate is then methylated using methanol under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves:
Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent product quality.
Purification: The product is purified using techniques such as crystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Dimethyl N-(chloroacetyl)-L-aspartate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-aspartic acid and other by-products.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, thiols, and alcohols can be used under mild conditions (room temperature to 50°C).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used, typically at elevated temperatures (50-100°C).
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) are used under controlled conditions.
Major Products:
Substitution Reactions: New derivatives with different functional groups.
Hydrolysis: L-aspartic acid and chloroacetic acid.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
Scientific Research Applications
Dimethyl N-(chloroacetyl)-L-aspartate has several applications in scientific research, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a precursor for drug development, particularly in the synthesis of peptide-based drugs.
Biochemical Research: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl N-(chloroacetyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or modification of protein function. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Dimethyl N-(chloroacetyl)-L-aspartate can be compared with other similar compounds, such as:
N-(chloroacetyl)-L-aspartate: Lacks the dimethyl groups, leading to different reactivity and solubility properties.
Dimethyl N-(bromoacetyl)-L-aspartate: Similar structure but with a bromoacetyl group instead of chloroacetyl, resulting in different reactivity.
Dimethyl N-(chloroacetyl)-L-glutamate: Similar structure but with a glutamate moiety instead of aspartate, affecting its biochemical properties.
Properties
IUPAC Name |
dimethyl (2S)-2-[(2-chloroacetyl)amino]butanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO5/c1-14-7(12)3-5(8(13)15-2)10-6(11)4-9/h5H,3-4H2,1-2H3,(H,10,11)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYSSPLTBKXLFB-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514497 | |
Record name | Dimethyl N-(chloroacetyl)-L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76385-50-7 | |
Record name | Dimethyl N-(chloroacetyl)-L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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